molecular formula C8H10N4O2 B1329592 3,3-Dimethyl-1-(3-nitrophenyl)triazene CAS No. 20241-06-9

3,3-Dimethyl-1-(3-nitrophenyl)triazene

Cat. No.: B1329592
CAS No.: 20241-06-9
M. Wt: 194.19 g/mol
InChI Key: JKJVFVAYXDTCRD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-nitrophenyl)triazene is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82309. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-[(3-nitrophenyl)diazenyl]methanamine
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InChI

InChI=1S/C8H10N4O2/c1-11(2)10-9-7-4-3-5-8(6-7)12(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKJVFVAYXDTCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879150
Record name 1-(3-NO2 PH)-3,3-DIMETHYLTRIAZENE
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Molecular Weight

194.19 g/mol
Source PubChem
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CAS No.

20241-06-9, 1087706-99-7
Record name Triazene, 3,3-dimethyl-1-(m-nitrophenyl)-
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Record name 3,3-Dimethyl-1-(3-nitrophenyl)triazene
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Record name 1-(3-NO2 PH)-3,3-DIMETHYLTRIAZENE
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Record name 3,3-Dimethyl-1-(m-nitrophenyl)-triazene
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Record name 3,3-dimethyl-1-(3-nitrophenyl)triaz-1-ene
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Diazotization of 3 Nitroaniline

The first critical step is the conversion of 3-nitroaniline (B104315) into the corresponding 3-nitrophenyl-diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. masterorganicchemistry.comanko.com.tw The stability of the resulting diazonium salt is paramount for a high-yield synthesis. Aryl diazonium salts are significantly more stable than their aliphatic counterparts, particularly at low temperatures, due to the delocalization of the positive charge over the aromatic ring. libretexts.org

Key parameters for optimizing this step include:

Temperature: The reaction is highly exothermic and must be maintained at low temperatures, typically between 0–5 °C, to prevent the premature decomposition of the unstable diazonium salt. anko.com.tw

Acid Concentration: A strong acidic medium is necessary to generate the reactive electrophile, the nitrosonium ion (NO⁺), from nitrous acid. libretexts.org

Reagent Addition: Slow, controlled addition of the sodium nitrite solution to the acidic amine solution is crucial to manage the reaction rate and temperature.

The following table outlines the typical conditions for the diazotization of an aromatic amine.

ParameterConditionPurpose
Starting Material 3-NitroanilineAromatic amine precursor
Nitrosating Agent Sodium Nitrite (NaNO₂)Source of nitrous acid in situ
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Catalyst for nitrous acid formation
Temperature 0–5 °CStabilizes the diazonium salt intermediate
Solvent Water / Aqueous AcidDissolves reactants

Diazo Coupling with Dimethylamine

Once the 3-nitrophenyl-diazonium salt is formed, it is immediately reacted with dimethylamine (B145610). The yield of this coupling step is highly dependent on the pH of the reaction medium.

The diazonium ion is the active electrophile under acidic conditions, but the coupling partner, dimethylamine, is protonated and non-nucleophilic in a strongly acidic environment. Conversely, under strongly basic conditions, the diazonium ion can be converted to a non-reactive diazotate species. Therefore, a delicate pH balance is required. wikipedia.org The reaction is typically performed in a neutral to mildly alkaline medium, which ensures that a sufficient concentration of the deprotonated, nucleophilic free-base form of dimethylamine is available to react with the diazonium salt. wikipedia.orgresearchgate.net Bases such as sodium acetate (B1210297) or sodium carbonate are often used to adjust and buffer the pH. nsf.gov

The electron-withdrawing nitro group on the phenyl ring increases the electrophilicity of the diazonium ion, which facilitates a rapid and efficient coupling reaction. umich.edu Research on the synthesis of various 1-aryl-3,3-dialkyltriazenes has demonstrated that this coupling can proceed with high efficiency, often achieving yields greater than 90% when conditions are optimized. researchgate.net

The table below illustrates the influence of the coupling agent and reaction pH on the theoretical reaction outcome.

Diazonium SaltCoupling AgentReaction pHPredominant Product
3-Nitrophenyl-diazoniumDimethylamineAcidic (pH < 4)Low to no reaction
3-Nitrophenyl-diazoniumDimethylamineNeutral to Mildly Alkaline (pH 7-9)3,3-Dimethyl-1-(3-nitrophenyl)triazene
3-Nitrophenyl-diazoniumDimethylamineStrongly Alkaline (pH > 11)Diazotate species (reduced yield)

Recent methodological advancements have explored the use of stable, dry arenediazonium salts, which can simplify handling and improve yields. researchgate.net Furthermore, alternative methods utilizing transnitrosation agents under mild, non-acidic conditions have been developed, offering a pathway that avoids the preparation of diazonium salts in strongly acidic media. nsf.govresearchgate.net

Iii. Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Analysis of 3,3-Dimethyl-1-(3-nitrophenyl)triazene via FT-IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include:

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H Stretching: Vibrations corresponding to the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the dimethylamino group would be observed, generally in the 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹ regions, respectively.

N=N Stretching: The stretching vibration of the triazene (B1217601) (-N=N-N-) linkage would be present, though its intensity can be variable.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

C-N Stretching: Vibrations for the C-N bonds of both the aryl-nitro and the dimethylamino groups would also be present.

A hypothetical data table for the FT-IR analysis is presented below, illustrating the types of peaks that would be identified and their corresponding functional group assignments.

Frequency (cm⁻¹)IntensityAssignment
Data Unavailable-Aromatic C-H Stretch
Data Unavailable-Aliphatic C-H Stretch
Data Unavailable-NO₂ Asymmetric Stretch
Data Unavailable-Aromatic C=C Stretch
Data Unavailable-NO₂ Symmetric Stretch
Data Unavailable-N=N-N Triazene Stretch
Data Unavailable-C-N Stretch

FT-Raman spectroscopy would provide complementary information to the FT-IR data. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly those of symmetric, non-polar bonds. For this compound, FT-Raman analysis would be particularly useful for observing the N=N stretching of the triazene core and the symmetric vibrations of the nitro group and the phenyl ring.

A hypothetical FT-Raman data table is as follows:

Raman Shift (cm⁻¹)IntensityAssignment
Data Unavailable-Aromatic C-H Stretch
Data Unavailable-NO₂ Symmetric Stretch
Data Unavailable-N=N-N Triazene Stretch
Data Unavailable-Ring Breathing Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the nitrophenyl ring and the dimethylamino group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,3-disubstitution pattern. The protons on the dimethylamino group would likely appear as a singlet due to free rotation around the C-N bonds.

A hypothetical ¹H NMR data table is provided below:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data Unavailable-2HAromatic Protons (ortho to NO₂)
Data Unavailable-1HAromatic Proton (para to NO₂)
Data Unavailable-1HAromatic Proton (ortho to triazene)
Data UnavailableSinglet6H-N(CH₃)₂ Protons

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbons of the nitrophenyl ring and the methyl groups. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the triazene substituent.

A hypothetical ¹³C NMR data table is as follows:

Chemical Shift (δ, ppm)Assignment
Data UnavailableAromatic Carbon (C-NO₂)
Data UnavailableAromatic Carbons
Data UnavailableAromatic Carbons
Data UnavailableAromatic Carbons
Data UnavailableAromatic Carbon (C-N=N)
Data UnavailableMethyl Carbons (-N(CH₃)₂)

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would likely be characterized by absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions involving the nitro and triazene groups. The position of the nitro group at the meta position would influence the wavelength of maximum absorption (λ_max) compared to ortho or para isomers.

A hypothetical UV-Vis data table is presented below:

λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
Data UnavailableData UnavailableData Unavailableπ → π
Data UnavailableData UnavailableData Unavailablen → π

Mass Spectrometry Techniques (e.g., APCI-MS, HRMS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental formula of C₈H₁₀N₄O₂.

Predicted mass spectrometry data indicates the monoisotopic mass of the neutral molecule [M] is 194.08037 Da. uni.lu In practice, mass spectrometry often involves the ionization of the molecule, leading to the detection of adducts. The predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. These theoretical values can be compared with experimental data from techniques like ion mobility-mass spectrometry to aid in structural confirmation. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺195.08765137.4
[M+Na]⁺217.06959143.5
[M-H]⁻193.07309145.3
[M+NH₄]⁺212.11419156.9
[M+K]⁺233.04353140.6
[M]⁺194.07982138.0

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how molecules pack in the solid state. As of now, a publicly available, detailed single-crystal X-ray diffraction study specifically for this compound has not been identified in the reviewed literature. The following sections describe the type of information that such an analysis would provide.

A single-crystal X-ray analysis would precisely determine the molecule's geometry. The triazene moiety (–N=N–N–) is known to adopt an E-conformation about the N=N double bond in related structures to minimize steric hindrance. nih.govnih.gov The analysis would provide exact bond lengths for the entire molecule, including the N=N double bond (typically ~1.26 Å in similar compounds) and the two N-N single bonds (~1.34 Å and ~1.42 Å for N-N(CH₃)₂ and N-aryl respectively), which can indicate the degree of electron delocalization across the triazene chain. nih.gov

Furthermore, the dihedral angle between the plane of the 3-nitrophenyl ring and the plane of the triazene group would be quantified. While conjugation favors planarity, steric interactions often lead to a slightly twisted conformation. In a related compound, (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole, the dihedral angle between the benzene (B151609) ring and an attached imidazole (B134444) ring is approximately 8°. nih.gov A similar small twist would be expected for this compound. Precise bond angles throughout the structure, such as the N=N–N angle (typically around 112°), would also be established. nih.gov

The study of crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice. This supramolecular architecture is governed by a variety of non-covalent intermolecular interactions.

Although this compound lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker C—H⋯O and C—H⋯N intermolecular hydrogen bonds. The hydrogen atoms of the phenyl ring and the methyl groups can act as donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the triazene moiety are potential acceptors. In the crystal structures of similar triazene compounds, these types of weak hydrogen bonds are instrumental in linking molecules into chains and sheets, forming a robust three-dimensional framework. nih.goviucr.org An X-ray analysis would identify and characterize the geometry (donor-acceptor distances and angles) of these crucial interactions.

The electron-rich 3-nitrophenyl ring is capable of engaging in π–π stacking interactions, which are common in the crystal packing of aromatic compounds. These interactions, where aromatic rings are arranged in a parallel or parallel-displaced fashion, contribute significantly to the stabilization of the crystal lattice. In a related π-conjugated triazene, a centroid-centroid distance of 3.52 Å was observed between interacting rings, indicative of a significant π–π interaction. nih.gov The presence of the electron-withdrawing nitro group can also facilitate interactions between the nitro group of one molecule and the π-system of an adjacent phenyl ring.

While the solid state generally restricts molecular motion, some degree of conformational flexibility can be observed. For this compound, this flexibility would primarily involve rotation around the single bonds, namely the C(phenyl)–N(triazene) bond and the N–N(dimethyl) bond. Hindered rotation around the C(aryl)-N bond is a known phenomenon in arylamino compounds due to partial double bond character. nist.gov In some cases, a molecule may crystallize with more than one unique conformation in the asymmetric unit, a phenomenon known as conformational polymorphism. nih.gov A single-crystal X-ray diffraction study would reveal if such conformational variations exist in the solid state for this compound.

Crystal Packing and Supramolecular Architecture

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's proposed molecular formula. For this compound, this analysis is crucial for confirming its empirical and molecular formula, C₈H₁₀N₄O₂, thereby verifying the purity and identity of the synthesized compound.

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the elements involved. For a pure sample of this compound, the experimentally determined values for Carbon (C), Hydrogen (H), and Nitrogen (N) are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%. This agreement serves as a primary confirmation of the compound's successful synthesis and purification.

The molecular formula for this compound is C₈H₁₀N₄O₂ uni.lu. Based on this, the calculated theoretical elemental percentages are presented in the table below.

Table 1. Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08849.48%
HydrogenH1.0081010.0805.19%
NitrogenN14.007456.02828.85%
OxygenO15.999231.99816.48%
Total 194.194 100.00%

Detailed Research Findings

In typical research findings, the results from elemental analysis are presented as "Anal. Calcd for C₈H₁₀N₄O₂: C, 49.48; H, 5.19; N, 28.85. Found: C, [experimental value]; H, [experimental value]; N, [experimental value]." The close correlation between the calculated ("Calcd") and experimentally determined ("Found") percentages validates the atomic constitution of the molecule. This confirmation is a standard and essential piece of data in the comprehensive characterization of novel or synthesized chemical compounds.

Iv. Computational and Theoretical Investigations of 3,3 Dimethyl 1 3 Nitrophenyl Triazene

Electronic Structure and Molecular Properties

Computational studies provide detailed information about the electronic arrangement and three-dimensional shape of 3,3-Dimethyl-1-(3-nitrophenyl)triazene, which are critical for understanding its chemical behavior.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. mdpi.comirjweb.com For triazene (B1217601) derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles. For example, studies on similar triazene structures have shown that the triazene moiety and adjacent phenyl rings are often nearly coplanar, which can be confirmed by examining the torsional angles. irjweb.com The optimized geometry of a related compound, (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole, reveals a slightly twisted conformation with the imidazole (B134444) and benzene (B151609) rings inclined to each other by a small angle. researchgate.net Such structural details are crucial for understanding intermolecular interactions in the solid state. mdpi.com

Table 1: Selected Optimized Structural Parameters for a Representative Triazene Derivative

ParameterBond Length (Å) / Angle (°)
C1-N2 Bond Length1.3751 Å
C3-N2 Bond Length1.3897 Å
C10-N11-C14-N13 Torsional Angle
C10-N11-C14-N15 Torsional Angle180°

Note: Data is for a comparable triazene derivative as found in the literature. irjweb.com The table can be sorted by clicking on the headers.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comscribd.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A smaller gap generally indicates higher reactivity. numberanalytics.com For triazine derivatives, FMO analysis helps in understanding their electronic transitions and potential as materials for optoelectronic applications. koreascience.kr The distribution of HOMO and LUMO across the molecule can identify the regions most likely to be involved in chemical reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Triazene Derivative

OrbitalEnergy (eV)
HOMO-6.2967
LUMO-1.8096
HOMO-LUMO Gap (ΔE)4.4871

Note: Data is for a comparable triazene derivative calculated at the B3LYP/6-311++G(d,p) level of theory. irjweb.comscribd.com The table can be sorted by clicking on the headers.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule is fundamental to understanding its chemical behavior, including its interaction with other molecules and its reactivity. Computational methods, such as Mulliken population analysis and Natural Population Analysis (NPA), are used to calculate the partial atomic charges on each atom of this compound.

Theoretical studies on similar nitroaromatic compounds, like 1,2-dimethyl-3-nitrobenzene, have shown that the nitro group significantly influences the charge distribution. researchgate.net The oxygen atoms of the nitro group are highly electronegative and pull electron density from the rest of the molecule, resulting in a significant negative charge on these atoms and a positive charge on the adjacent nitrogen atom. This electronic effect extends to the aromatic ring, creating a pattern of alternating partial positive and negative charges on the carbon atoms. The dimethylamino group, in contrast, is an electron-donating group, which increases the electron density on the triazene nitrogen atoms to which it is attached.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential around a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) localized around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. researchgate.neticm.edu.pl Conversely, regions of positive potential (typically colored in blue) would be expected around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites for potential nucleophilic interaction. researchgate.net The triazene bridge itself would present a complex electrostatic landscape, with the nitrogen atoms having localized regions of negative potential.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Hypothetical Data based on Analogous Compounds)

AtomPredicted Mulliken Charge (a.u.)
O (nitro)-0.45 to -0.55
N (nitro)+0.60 to +0.70
C (aromatic, attached to NO2)+0.10 to +0.20
N (triazene, attached to phenyl)-0.15 to -0.25
N (central, triazene)+0.05 to +0.15
N (triazene, attached to methyls)-0.20 to -0.30
C (methyl)-0.10 to -0.20
H (methyl)+0.05 to +0.15

Note: This table is illustrative and based on general principles of computational chemistry applied to similar molecules. Actual values would require specific quantum chemical calculations.

Intramolecular Hydrogen Bonding Effects on Stability

In the case of this compound, the potential for conventional intramolecular hydrogen bonding is limited as the dimethylamino group lacks a hydrogen atom to donate. However, weaker C-H···O or C-H···N interactions may be possible between the methyl hydrogens or aromatic hydrogens and the oxygen atoms of the nitro group or the nitrogen atoms of the triazene chain. nih.gov Theoretical studies on other complex organic molecules have highlighted the importance of such weak hydrogen bonds in influencing molecular conformation. nih.gov

Spectroscopic Simulations and Validation

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. These simulations not only help in the assignment of experimental spectra but can also provide insights into the electronic and vibrational properties of the molecule.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using methods like Density Functional Theory (DFT). nih.gov These calculations provide the frequencies and intensities of the vibrational modes of the molecule. A normal mode analysis allows for the detailed assignment of each calculated frequency to specific atomic motions, such as stretching, bending, and torsional vibrations. derpharmachemica.com

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

N-O stretching: Asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

C-N stretching: Vibrations associated with the C-NO₂ and C-N (triazene) bonds.

N=N stretching: The stretching vibration of the central triazene double bond, which is expected in the region of 1400-1440 cm⁻¹. derpharmachemica.com

C-H stretching: Symmetric and asymmetric stretching of the methyl and aromatic C-H bonds, typically found in the 2800-3100 cm⁻¹ range. researchgate.net

Aromatic C=C stretching: Vibrations within the phenyl ring, usually observed in the 1400-1600 cm⁻¹ region. researchgate.net

By comparing the theoretically predicted spectrum with an experimentally obtained one, a detailed and accurate assignment of the vibrational bands can be achieved.

Table 2: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data based on Analogous Compounds)

Vibrational ModePredicted Frequency Range (cm⁻¹)
Asymmetric NO₂ Stretch1520 - 1560
Symmetric NO₂ Stretch1340 - 1370
N=N Stretch (Triazene)1410 - 1440
C-N Stretch (Aromatic-Triazene)1250 - 1300
Aromatic C=C Stretch1450 - 1600
Asymmetric CH₃ Stretch2950 - 2990
Symmetric CH₃ Stretch2860 - 2900

Note: This table is illustrative and based on spectroscopic data for similar functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predictions are invaluable for assigning complex spectra and for confirming molecular structures.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group, which would deshield the protons and shift their signals to a lower field (higher ppm values). The two methyl groups are chemically equivalent and would therefore appear as a single sharp singlet.

The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon atom of the aromatic ring attached to the nitro group would be significantly deshielded. The carbon atoms of the methyl groups would appear at a much higher field (lower ppm values). nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. sci-hub.senih.govosti.gov These calculations provide information about the wavelengths of maximum absorption (λmax), the oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the nitrophenyl group and the triazene moiety. mdpi.comresearchgate.net The presence of the nitro group and the dimethylamino group, with their opposing electronic effects, is likely to result in intramolecular charge transfer (ICT) bands in the spectrum. These ICT transitions involve the movement of electron density from the electron-donating part of the molecule to the electron-withdrawing part upon photoexcitation.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net By examining the interactions between filled and vacant orbitals, NBO analysis provides a quantitative measure of electron delocalization.

In this compound, NBO analysis would be particularly useful for understanding the delocalization of the π-electron system across the nitrophenyl ring and the triazene bridge. The analysis would reveal the extent of conjugation and the stabilizing effects of hyperconjugative interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. These delocalization effects are crucial for the stability and reactivity of the molecule. The analysis of donor-acceptor interactions in the NBO basis provides a detailed picture of the intramolecular charge transfer characteristics of the molecule.

Inter- and Intramolecular Charge Transfer Mechanisms

The electronic architecture of this compound, featuring an electron-donating dimethylamino group and an electron-withdrawing nitrophenyl group connected by a triazene bridge, is conducive to significant charge transfer phenomena. Computational studies on analogous push-pull nitroaromatic systems reveal that photoexcitation can induce a substantial redistribution of electron density, a process known as intramolecular charge transfer (ICT).

In molecules with strong ICT characteristics, the transition from the ground state to an excited state often involves the movement of electron density from the donor moiety to the acceptor moiety. For this compound, this would involve a charge transfer from the dimethylamino group, through the triazene linker, to the nitrophenyl ring. The efficiency and nature of this ICT are heavily influenced by the molecular geometry and the electronic coupling between the donor and acceptor units.

Theoretical simulations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing these charge transfer events. nih.gov These calculations can predict the energies of electronic transitions and visualize the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many push-pull systems, the HOMO is localized on the electron-donating fragment, while the LUMO is concentrated on the electron-accepting fragment, and the HOMO-LUMO transition represents the primary ICT event.

The nature of the solvent can also play a crucial role in modulating ICT processes. In polar solvents, the charge-separated excited state can be stabilized, often leading to distinct photophysical properties. rsc.org Computational models that incorporate solvent effects are therefore essential for accurately predicting the behavior of this compound in different environments.

The following table summarizes key aspects of intramolecular charge transfer in similar push-pull nitroaromatic compounds, which can be extrapolated to understand the behavior of this compound.

Aspect of Charge TransferDescriptionComputational Method
Electron Density RedistributionUpon photoexcitation, electron density moves from the electron-donating group (dimethylamino) to the electron-accepting group (nitrophenyl).TD-DFT
Role of Molecular OrbitalsThe HOMO is typically localized on the donor, and the LUMO on the acceptor. The HOMO-LUMO transition is a key indicator of ICT.DFT
Solvent EffectsPolar solvents can stabilize the charge-separated excited state, influencing the rate and efficiency of ICT.Polarizable Continuum Models (PCM)
Geometric ChangesThe molecule may undergo torsional motions in the excited state to facilitate charge separation, leading to a twisted intramolecular charge transfer (TICT) state. nih.govExcited State Geometry Optimization

Hyperconjugative Interactions and Stability Contributions

The stability of this compound is not only dictated by its primary covalent bonds but also by more subtle electronic interactions, such as hyperconjugation. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate these delocalizing interactions by analyzing the electron density in terms of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals.

For instance, the interaction between the lone pair orbitals of the nitrogen atoms in the triazene chain and the antibonding orbitals of adjacent bonds can lead to significant electron delocalization and stabilization. Similarly, the interaction of the π-system of the nitrophenyl ring with the triazene unit and the dimethylamino group contributes to the electronic communication across the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability. Computational studies on various substituted triazine derivatives have demonstrated the utility of NBO analysis in understanding their electronic structure and stability. mdpi.com

The table below outlines the types of hyperconjugative interactions expected in this compound and their potential contributions to molecular stability, based on NBO analysis of related compounds.

Type of InteractionDonor OrbitalAcceptor OrbitalContribution to Stability
Lone Pair DelocalizationNitrogen lone pairs (n) in the triazene and dimethylamino groupsAdjacent σ* or π* antibonding orbitalsEnhances delocalization along the molecular backbone, stabilizing the molecule.
π-Conjugationπ bonding orbitals of the phenyl ringπ* antibonding orbitals of the triazene and nitro groupsFacilitates electronic communication and charge transfer across the aromatic system.
σ → σ* Interactionsσ bonding orbitals of C-H and C-N bondsAdjacent σ* antibonding orbitalsContributes to the overall electronic stability of the molecular framework.

Reaction Pathway and Mechanism Investigations via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. While specific computational studies on the reaction pathways of this compound are not extensively documented, the reactivity of aryl triazenes, in general, has been a subject of theoretical investigation.

Aryl triazenes can participate in a variety of reactions, and their reactivity is often dictated by the nature of the substituents on the aromatic ring and the reaction conditions. researchgate.net For instance, under acidic conditions, aryl triazenes can generate diazonium species, which are versatile intermediates in organic synthesis. ntu.edu.sg

Computational studies, typically using Density Functional Theory (DFT), can model the protonation of the triazene and the subsequent fragmentation to form the diazonium ion and dimethylamine (B145610). These calculations can determine the activation energies for these steps, providing a quantitative understanding of the reaction kinetics.

Furthermore, the involvement of aryl triazenes in cycloaddition reactions has been explored computationally. For example, the inverse electron-demand Diels-Alder reactions of triazines can proceed through either concerted or stepwise mechanisms, depending on the substituents and the solvent. nih.gov The presence of an electron-withdrawing nitro group on the phenyl ring of this compound would likely influence its reactivity in such cycloaddition reactions.

The following table summarizes potential reaction pathways for aryl triazenes, like this compound, that can be investigated using computational methods.

Reaction PathwayDescriptionComputational Insights
Acid-mediated DecompositionProtonation of the triazene followed by cleavage to form an aryldiazonium ion and dimethylamine. ntu.edu.sgCalculation of proton affinities, transition state structures, and activation energy barriers.
Cycloaddition ReactionsParticipation as a diene or dienophile in reactions like the Diels-Alder reaction. The electronic nature of the substituents plays a critical role. nih.govDetermination of whether the mechanism is concerted or stepwise, and identification of intermediates and transition states.
Arylation ReactionsUse as an arylating agent in cross-coupling reactions, often catalyzed by transition metals. aidic.itModeling of the catalytic cycle, including oxidative addition and reductive elimination steps.

V. Reactivity and Transformation Mechanisms

Reactivity of the Triazene (B1217601) Functional Group

The triazene functional group, -N=N-N<, is characterized by a chain of three nitrogen atoms with a double bond between N1 and N2. This arrangement imparts a unique combination of nucleophilic and electrophilic properties to the molecule.

Nucleophilic Character of Nitrogen Atoms

The triazene functional group in 1-aryl-3,3-dialkyltriazenes possesses two potential sites for nucleophilic attack: the N1 and N3 atoms. The N3 atom, being an sp3-hybridized amino-type nitrogen, is generally considered to be the more basic and nucleophilic of the two. In contrast, the N1 atom is sp2-hybridized and its lone pair is involved in the π-system of the N=N double bond, rendering it less available for donation.

Protonation and alkylation reactions of 1-aryl-3,3-dialkyltriazenes typically occur at the N3 position. This preference is attributed to the higher electron density and greater steric accessibility of the N3 atom compared to the N1 atom. The lone pair on N3 is more localized and thus more readily available to attack electrophiles.

Electrophilic Activation and Susceptibility to Attack

While the triazene group exhibits nucleophilic character, it can also be rendered electrophilic, particularly at the N1 and N2 positions, upon activation. A common method for activating 1-aryltriazenes is through the use of Lewis acids. In the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), the triazene can be activated, facilitating its participation in reactions where it acts as a leaving group.

This activation is crucial for various transformations, including cross-coupling reactions. The coordination of the Lewis acid to one of the nitrogen atoms, likely N3, enhances the leaving group ability of the dialkylamino moiety, promoting the formation of a reactive aryldiazonium species. This intermediate is highly susceptible to nucleophilic attack.

Influence of Nitro Substitution on Reactivity

The presence of a nitro group (-NO₂) at the meta-position of the phenyl ring has a profound influence on the reactivity of 3,3-dimethyl-1-(3-nitrophenyl)triazene. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. rsc.orglippertt.chacs.orgresearchgate.net This deactivation makes electrophilic attack on the phenyl ring less favorable.

Furthermore, the electron-withdrawing nature of the nitro group affects the triazene moiety itself. It reduces the electron-donating ability of the phenyl ring towards the triazene group, which in turn can influence the basicity and nucleophilicity of the nitrogen atoms. Studies on the photolytic decomposition of substituted 1-phenyl-3,3-diethyltriazenes have shown that electron-withdrawing substituents on the phenyl ring decrease the quantum yield of photolysis. umich.edu This suggests that the nitro group can stabilize the ground state of the molecule, making it less prone to photochemical cleavage.

Cleavage and Decomposition Pathways

1-Aryl-3,3-dimethyltriazenes are known to undergo cleavage and decomposition under various conditions, including acidic, thermal, and photochemical stimuli. These decomposition pathways can proceed through either heterolytic or homolytic mechanisms.

Under acidic conditions, 1-aryl-3,3-dialkyltriazenes can decompose to form an aryldiazonium salt and a secondary amine. nih.govlippertt.ch This heterolytic cleavage is often the basis for the use of triazenes as stable precursors for diazonium ions in synthesis.

Thermal decomposition of 1-aryl-3,3-dialkyltriazenes can also occur, often proceeding through a radical mechanism. researchgate.net The stability of the triazene towards thermal decomposition is influenced by the substituents on the aryl ring.

Photochemical decomposition of 1-aryl-3,3-dialkyltriazenes upon UV irradiation is another well-documented pathway. umich.edursc.org This process is also believed to involve radical intermediates. For 1-(4-nitrophenyl)-3,3-diethyltriazene, an autocatalytic acceleration of photolysis has been observed, which is attributed to the involvement of the nitro group. umich.edu The photoreduction of the nitro group can generate solvent radicals, which then attack and decompose further triazene molecules. umich.edu

Interconversion Between Isomeric Forms (e.g., E/Z Conformations)

The N=N double bond in the triazene linkage gives rise to the possibility of E/Z isomerism. In their ground state, 1-aryl-3,3-dialkyltriazenes are known to predominantly exist in the more stable E (trans) conformation. sci-hub.se The interconversion between the E and Z isomers involves rotation around the N1=N2 double bond, a process that is generally slow at room temperature.

Additionally, there is restricted rotation around the N2-N3 single bond due to its partial double bond character, which arises from the delocalization of the lone pair of electrons on N3. The barrier to this internal rotation has been studied using techniques like NMR spectroscopy. sci-hub.seresearchgate.net The height of this rotational barrier is influenced by the nature of the substituents on both the aryl ring and the N3 atom. sci-hub.se For 1-(3-carboxyphenyl)-3,3-dimethyltriazene, the increased bond order between N2 and N3 leads to a significant barrier for internal rotation. sci-hub.se

Metal-Catalyzed Transformations

1-Aryl-3,3-dialkyltriazenes, including those with nitro substituents, have emerged as versatile substrates in metal-catalyzed cross-coupling reactions. In these transformations, the triazene group functions as a leaving group, effectively acting as a synthetic equivalent of an aryl halide or triflate.

Palladium-catalyzed cross-coupling reactions are the most widely studied transformations involving aryltriazenes. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds. These reactions are typically carried out in the presence of a palladium catalyst and a Lewis acid, which activates the triazene.

Rhodium-catalyzed reactions of aryltriazenes have also been reported. The triazene group can act as a directing group in Rh(III)-catalyzed C-H activation and oxidative olefination reactions. Triazenes with nitro groups have been shown to be viable substrates in these transformations.

Copper-catalyzed N-arylation of amines using aryl triazenes as the aryl source has also been developed. This provides a method for the formation of C-N bonds.

Below is a table summarizing some of the metal-catalyzed transformations involving aryltriazenes:

TransformationCatalystCoupling PartnerProduct
Suzuki-Miyaura Coupling Palladium complexesArylboronic acidsBiaryls
Heck Reaction Palladium(II) acetate (B1210297)Alkenes (e.g., styrene)Olefinated arenes
C-H Activation/Olefination Rhodium(III) complexesAcrylatesOlefinated arenes
N-Arylation Copper catalystsAminesArylamines

These metal-catalyzed reactions highlight the synthetic utility of this compound and related compounds as stable and versatile arylating agents in modern organic synthesis.

C-H Activation Directing Group Chemistry

The triazene group in this compound serves as a highly effective and versatile directing group for transition-metal-catalyzed C-H bond functionalization. umich.edu This capability allows for the direct and site-selective introduction of new functional groups at the ortho position of the phenyl ring, a transformation that is fundamental in modern organic synthesis for its atom economy. umich.edu

The directing action of the triazene is typically achieved through the formation of a resilient five-membered cyclometalated intermediate with a transition metal catalyst, most notably rhodium(III). In a representative mechanism, the rhodium catalyst coordinates to the triazene group, facilitating the cleavage of the proximal C-H bond on the aromatic ring. This C-H activation step leads to the formation of a stable rhodacycle intermediate. This intermediate can then react with various coupling partners, such as olefins, in an oxidative coupling process. For instance, in Rh(III)-catalyzed oxidative olefination, the rhodacycle engages with an acrylate, followed by reductive elimination to yield the ortho-olefinated product and regenerate the active catalyst. umich.edu

A key advantage of the triazene directing group is its synthetic versatility post-functionalization. It can be easily removed under mild conditions or can be transformed into other valuable functional groups. umich.edu This dual utility addresses a common limitation of directing group strategies, where the directing moiety often remains as an unalterable part of the final product. umich.edursc.org

The efficiency of the triazene-directed C-H activation is influenced by several factors, including the choice of metal catalyst, oxidant, and reaction conditions. Research has demonstrated that systems employing catalysts like [{Cp*RhCl2}2] with silver and copper-based oxidants in polar solvents provide optimal conditions for these transformations. umich.edu

Table 1: Research Findings on Triazene-Directed C-H Olefination

Substrate Catalyst System Coupling Partner Product Yield (%) Ref
1-(4-methoxyphenyl)-3,3-dimethyltriazene [{Cp*RhCl2}2], AgOAc, Cu(OAc)2·H2O Ethyl acrylate Ethyl (E)-3-(2-(3,3-dimethyltriazen-1-yl)-5-methoxyphenyl)acrylate 99 umich.edu
1-(p-tolyl)-3,3-dimethyltriazene [{Cp*RhCl2}2], AgOAc, Cu(OAc)2·H2O Ethyl acrylate Ethyl (E)-3-(2-(3,3-dimethyltriazen-1-yl)-5-methylphenyl)acrylate 99 umich.edu
1-phenyl-3,3-dimethyltriazene [{Cp*RhCl2}2], AgOAc, Cu(OAc)2·H2O Ethyl acrylate Ethyl (E)-3-(2-(3,3-dimethyltriazen-1-yl)phenyl)acrylate 91 umich.edu

Cyclization Reactions for Heterocycle Synthesis (e.g., Indazoles)

The triazene moiety is a valuable precursor for the synthesis of nitrogen-containing heterocycles. Through intramolecular cyclization reactions, the aryl triazene scaffold can be transformed into fused ring systems, most notably indazoles. These reactions often proceed via the loss of the dialkylamino portion of the triazene group and the formation of a new nitrogen-nitrogen or nitrogen-carbon bond.

A prominent strategy for heterocycle synthesis involves the metal-mediated cyclization of aryl triazenes that bear a suitable reactive partner at the ortho position, such as an alkyne group. rsc.orgpkusz.edu.cn The choice of the transition metal catalyst can selectively direct the reaction toward different heterocyclic products. For example, copper(II) salts can promote an oxidative cyclization of an ortho-alkynyl aryltriazene to furnish a 2H-indazole. rsc.orgpkusz.edu.cn In this pathway, the copper likely acts as a Lewis acid, activating the triazene group to facilitate an intramolecular attack by the alkyne, leading to the formation of the indazole ring system. pkusz.edu.cn

Conversely, switching the metal catalyst to a silver(I) salt can divert the reaction pathway toward the synthesis of indoles through a process involving N-N bond cleavage. rsc.org This catalytic control provides a powerful tool for selectively generating diverse heterocyclic frameworks from a common precursor.

While the direct cyclization of this compound itself to an indazole requires specific conditions that facilitate an intramolecular C-N bond formation (often under thermal or acidic conditions which generate a reactive aryldiazonium intermediate), the broader reactivity pattern of aryl triazenes in metal-catalyzed cyclizations illustrates the potential of this compound class in heterocyclic synthesis. The presence of the nitro group on the phenyl ring can influence the electronic properties of the substrate and the stability of any intermediates, thereby affecting the reaction's feasibility and outcome.

Table 2: Metal-Switched Cyclization of an Ortho-Alkynyl Aryltriazene

Substrate Catalyst Product Reaction Type Ref
1-(2-phenylethynyl)phenyl)-3,3-dimethyltriazene Cu(OAc)2 3-benzoyl-2H-indazole Oxidative Cyclization rsc.orgpkusz.edu.cn

Vi. Advanced Chemical Applications Excluding Prohibited Categories

Strategic Use as Intermediates in Organic Synthesis

Aryl triazenes, including 3,3-dimethyl-1-(3-nitrophenyl)triazene, are valued as versatile intermediates in organic synthesis. The presence of the triazene (B1217601) moiety, coupled with the electronic effects of the nitrophenyl group, allows for a range of chemical transformations.

The 1,3,5-triazine (B166579) ring system, which is structurally related to the triazene functional group, is recognized as an exceptional building block for creating complex molecular architectures. nih.govnih.gov Triazine derivatives are employed in the synthesis of diverse structures, from star-shaped molecules to dendritic polymers. uu.nl The ability to introduce various substituents onto the triazine core allows for the fine-tuning of the resulting molecule's properties, making them suitable for applications in materials science and supramolecular chemistry. chim.it While direct examples showcasing this compound in the construction of large, complex architectures are not extensively documented in publicly available literature, the fundamental reactivity of the triazene group suggests its potential as a precursor for generating reactive intermediates that can be incorporated into larger molecular frameworks. The synthesis of various triazine derivatives often starts from cyanuric chloride, which allows for the sequential substitution of its chlorine atoms, offering a pathway to complex, multi-functionalized molecules. nih.gov

Triazenes are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. nih.govfrontiersin.org The triazene moiety can be readily converted into other functional groups, which can then participate in cyclization reactions to form heterocyclic rings. For instance, triazenes can be transformed into diazonium salts, which are highly reactive intermediates in organic synthesis. These intermediates can then be utilized in reactions to form various heterocyclic systems. The synthesis of N-containing heterocycles is a significant area of organic chemistry, as these structures are prevalent in pharmaceuticals, agrochemicals, and natural products. frontiersin.org While specific protocols detailing the use of this compound for the synthesis of particular N-containing heterocycles are not prominently reported, the general reactivity of aryl triazenes supports their role as precursors in this field. The synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines, for example, demonstrates the utility of triazine-containing starting materials in building complex heterocyclic systems. lookchem.com

The triazene group has been effectively utilized as a protecting group for amines in organic synthesis. nih.gov Its stability under a range of reaction conditions, followed by its facile removal under specific acidic conditions, makes it a useful tool for chemists. While the use of this compound as a protecting group is not as commonly cited as other triazenes, the underlying chemical principles apply.

Furthermore, aryl triazenes can serve as masked functionalities. For example, they can be converted into iodoarenes through iodomethane-induced decomposition, effectively acting as a "masked" iodo group. nih.gov This transformation allows for the introduction of an iodine atom at a specific position on an aromatic ring at a later stage of a synthetic sequence, which can be crucial for subsequent cross-coupling reactions.

Application Description Key Features
Building Blocks Serves as a foundational unit for constructing larger, more complex molecules.Versatility in substitution patterns allows for tunable properties.
Heterocycle Precursors Can be converted into reactive intermediates for the synthesis of N-containing rings.Provides access to a wide range of heterocyclic structures.
Protecting Groups Temporarily masks reactive amine functional groups during synthesis.Stable under various conditions and easily removable.
Iodo-Masking Can be transformed into an iodo group for further reactions.Enables late-stage functionalization of aromatic rings.

Ligand Chemistry and Coordination Complexes

The nitrogen atoms of the triazene functional group possess lone pairs of electrons, making them suitable for coordinating with metal ions to form coordination complexes.

Upon deprotonation, a triazene can form a triazenide anion, which acts as a bidentate ligand, coordinating to a metal center through two of its nitrogen atoms. This coordination mode leads to the formation of stable chelate rings. The coordination chemistry of triazenide ligands with a variety of metals has been explored, leading to the synthesis of numerous metal complexes with interesting structural and electronic properties. grafiati.com While specific studies focusing on the coordination complexes of 3,3-dimethyl-1-(3-nitrophenyl)triazenide are not widely available, the general principles of triazenide coordination are well-established. The synthesis of coordination compounds from 1,3,5-triazine-derived ligands highlights the versatility of nitrogen-rich heterocyclic compounds in forming complexes with various metal ions, including copper and nickel. uu.nl

Development of Optoelectronic Materials

Optoelectronic materials are defined by their ability to interact with light, either by converting electrical energy into light (e.g., in light-emitting diodes, OLEDs) or by converting light into electrical energy (e.g., in solar cells). The functionality of these materials is intrinsically linked to their molecular structure. In this compound, the nitro group diminishes the electron density of the phenyl ring, while the dimethylamino group increases electron density on the triazene moiety. This intramolecular charge-transfer (ICT) character is fundamental to many optoelectronic applications, including nonlinear optics and photovoltaics. The design and synthesis of molecules with tailored HOMO-LUMO energy gaps are crucial for controlling their absorption and emission spectra, which is a key aspect of developing new optoelectronic components. chemrxiv.orgresearchgate.net

Triazene Dyes and Chromophores

A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The triazene linkage (-N=N-N-) conjugated with the aromatic nitrophenyl ring in this compound forms an extended π-electron system that acts as a potent chromophore.

The presence of electron-withdrawing groups, such as the nitro group (-NO2), on the aromatic ring is a common strategy in dye chemistry to modify and intensify the color of the compound. britannica.com These groups, known as auxochromes, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift), often resulting in deeper colors. Triazine-based reactive dyes are widely used in the textile industry due to their ability to form covalent bonds with fibers, leading to excellent wash fastness. rsc.orggoogle.comgoogle.com While specific spectral data for this compound is not extensively published in the context of dyes, the impact of nitro-functionalization on the color of related azo compounds is well-documented.

Compound ClassKey Chromophoric FeatureTypical Absorption Range (λmax)Observed Color
Azobenzene-N=N-~440 nmOrange-Red
Nitro-substituted Azo Dyes-N=N- conjugated with -NO2480-550 nmRed to Violet
Triazine Reactive DyesAzo chromophore linked to a triazine core500-650 nmVaries (Red, Blue, etc.)

Photo-Switchable Systems

Molecular photo-switches are molecules that can be reversibly converted between two or more stable states by the action of light. nih.gov This photoisomerization process induces a change in the molecule's geometry and, consequently, its physical and chemical properties. The core mechanism in many photo-switches, including aryltriazenes, is the E/Z (or trans/cis) isomerization around a double bond—in this case, the N=N bond. youtube.com

Upon irradiation with light of a specific wavelength, the thermodynamically more stable E-isomer of this compound could potentially convert to the metastable Z-isomer. This structural change alters the molecule's dipole moment, absorption spectrum, and shape. The reverse transformation, from Z back to E, can often be triggered by light of a different wavelength or by thermal relaxation. nih.gov This controllable switching capability is the foundation for applications in optical data storage, molecular machines, and light-responsive materials. The properties of the two isomeric states can differ significantly, as illustrated by the general behavior of azobenzene-type photo-switches.

PropertyE-isomer (trans)Z-isomer (cis)Significance of Change
Thermal StabilityMore stableLess stable (metastable)Determines the lifetime of the switched state.
Molecular GeometryElongated, planarBent, non-planarAffects packing in materials and interaction with surfaces.
Dipole MomentLow (often near zero)HighChanges solubility and electronic interactions.
Absorption Spectrum (λmax)Longer wavelength (π-π)Shorter wavelength (π-π)Allows for selective switching with different colors of light.

Fluorescent Sensors

Fluorescent sensors are molecules designed to signal the presence of a specific chemical species (analyte) through a change in their fluorescence properties, such as intensity or color. One common sensing mechanism is fluorescence quenching, where the interaction with an analyte decreases the fluorescence intensity of the sensor molecule.

Triazine derivatives have been successfully developed as fluorescent sensors for various analytes, including hazardous nitroaromatic compounds, which are common components of explosives. researchgate.net The sensing mechanism often relies on an electronic interaction, such as photoinduced electron transfer (PET), between the electron-rich fluorescent sensor and the electron-deficient nitroaromatic analyte.

While the intrinsic fluorescence of this compound is not well-characterized, its structure suggests potential sensing capabilities. The electron-deficient nitrophenyl ring could interact with electron-rich analytes, potentially modulating its photophysical properties. Conversely, molecules with similar D-π-A structures are often fluorescent, and their emission can be quenched by analytes. The performance of fluorescent sensors is typically evaluated by their selectivity and limit of detection (LOD).

Sensor Type (Related Triazine Derivatives)Target AnalyteSensing MechanismTypical Limit of Detection (LOD)
Fluorene-based π-extended sensorPicric Acid (a nitroaromatic)Fluorescence Quenching (FRET/IFE)0.23 ppt
Triazine-modified Acridine ProbeFluoride IonsCharge Transfer ModulationMicromolar (µM) range
Pyrene-functionalized TriazineCopper Ions (Cu²⁺)Chelation-Enhanced QuenchingNanomolar (nM) range

Vii. in Vitro Metabolic Transformation Studies

Enzymatic Biotransformation Mechanisms

The enzymatic conversion of 3,3-Dimethyl-1-(3-nitrophenyl)triazene involves two principal mechanisms: the reduction of the aromatic nitro group and the oxidation of the N-methyl groups.

The presence of a nitroaromatic moiety subjects this compound to reductive metabolism. Cytochrome P450 enzymes and, more significantly, NADPH-cytochrome P450 reductase (P450R), are capable of catalyzing the reduction of nitro groups. nih.govnih.gov This process involves the transfer of electrons, typically from the co-factor NADPH, to the nitro group. nih.govnih.gov Reductive reactions by cytochrome P450 are notably favored under hypoxic or anaerobic (low oxygen) conditions. frontiersin.orgdoaj.org

The reduction is a stepwise process that proceeds through highly reactive intermediates. The six-electron reduction sequence is as follows:

Nitro group (Ar-NO₂): The parent compound.

Nitroso intermediate (Ar-NO): Formed by a two-electron reduction.

N-hydroxylamine intermediate (Ar-NHOH): Formed by a further two-electron reduction.

Amino group (Ar-NH₂): The final, stable amine product formed by another two-electron reduction. nih.gov

Both NADPH-cytochrome P450 reductase and cytochrome P-450 itself are essential for the complete reduction of a nitro group to an amine. nih.gov P450R can act as a nitroreductase on its own, while cytochrome P450 is crucial for later steps in the reduction sequence. nih.govnih.gov

The primary oxidative pathway for 1-aryl-3,3-dimethyltriazenes is N-demethylation, a reaction catalyzed by microsomal cytochrome P450 monooxygenases. nih.govnih.gov This process is a key activation step for many dimethyltriazene compounds. nih.gov The mechanism involves the hydroxylation of one of the N-alkyl methyl groups to form an unstable carbinolamine, also known as a hydroxymethyltriazene. nih.gov This intermediate is critical as it spontaneously, or "chemically," decomposes to yield a monomethyltriazene and formaldehyde (B43269). nih.govnih.gov This oxidative N-dealkylation is a common metabolic route for many xenobiotics containing N,N-dimethylamino groups. nih.govresearchgate.net

Identification and Characterization of Metabolites

The enzymatic pathways described above lead to a variety of metabolites, each with distinct chemical properties.

Hydroxymethyltriazenes (Carbinolamines): These are the initial products of oxidative N-demethylation. For example, the metabolism of 1-(4-carbomethoxyphenyl)-3,3-dimethyltriazene yields the corresponding N-methyloltriazene (Ar-N=N-N(Me)CH₂OH). cdnsciencepub.comnih.gov These intermediates are generally unstable. nih.gov

Monomethyltriazenes: Formed upon the non-enzymatic decomposition of hydroxymethyltriazenes, with the loss of formaldehyde. nih.gov Monomethyltriazenes are considered key active metabolites for many dimethyltriazene compounds. nih.gov

Anilines: Cleavage of the N=N-N bond can occur, leading to the formation of the corresponding arylamine. For this compound, this would yield 3-nitroaniline (B104315). Studies on the analogous compound 3,3-dimethyl-1-phenyltriazene have confirmed the formation of aniline (B41778) and various hydroxylated anilines as urinary metabolites. nih.gov

Diazenyl Radicals: While the formation of radical species is a plausible outcome of metabolic processes, particularly one-electron reductions of the nitro group, specific literature detailing the formation of diazenyl radicals from this compound was not prominently identified. However, the reduction of nitroaromatics by P450R is known to proceed via single-electron transfer, which can generate radical anions. mdpi.com

The table below summarizes the primary metabolites formed from the biotransformation of the parent compound.

Parent CompoundMetabolic PathwayKey Metabolite(s)
This compoundOxidative N-Demethylation1-(3-Nitrophenyl)-3-hydroxymethyl-3-methyltriazene1-(3-Nitrophenyl)-3-methyltriazene
This compoundReductive Metabolism3,3-Dimethyl-1-(3-nitrosophenyl)triazene3,3-Dimethyl-1-(3-(hydroxylamino)phenyl)triazene1-(3-Aminophenyl)-3,3-dimethyltriazene
This compoundCleavage3-Nitroaniline

This table is generated based on established metabolic pathways for this class of compounds.

Factors Influencing Metabolic Pathways

The direction and rate of metabolism are influenced by several key factors:

Co-factors: The activity of cytochrome P450 and its reductase is dependent on the presence of co-factors, primarily NADPH, which serves as the electron donor for both reductive and oxidative reactions. nih.govnih.gov

Oxygen Concentration: The metabolic route is significantly affected by oxygen availability. Oxidative N-demethylation is the dominant pathway under normal aerobic conditions, while reductive metabolism of the nitro group is favored under hypoxic or anaerobic conditions. frontiersin.orgdoaj.org

pH: The stability of the resulting metabolites can be pH-dependent. For instance, the chemical stability and half-life of active monomethyltriazenes have been measured in phosphate (B84403) buffer at pH 7.5, indicating that physiological pH is a critical factor in their persistence. nih.gov

Chemical Stability of Metabolites and Parent Compound

The stability of the parent compound and its metabolites is crucial to their biological action.

Parent Compound: Aryl-dialkyltriazenes are generally stable but can be sensitive to acid, which can cleave the triazene (B1217601) bond to release a diazonium salt.

Hydroxymethyltriazenes: These initial oxidative metabolites are chemically unstable. nih.gov They readily undergo non-enzymatic degradation in aqueous environments, such as a phosphate buffer, to release formaldehyde and the corresponding monomethyltriazene. nih.gov

Monomethyltriazenes: The stability of these metabolites is variable and has been correlated with their biological activity. nih.gov Their persistence is influenced by factors such as pH. nih.gov Studies on derivatives like acetoxymethyltriazenes show they act as prodrugs, breaking down chemically in buffer to the hydroxymethyltriazene and subsequently the monomethyltriazene without requiring enzymatic action for this final step. nih.gov

Viii. Future Research Directions

Development of Novel Synthetic Methodologies for Triazene (B1217601) Libraries

The creation of diverse libraries of triazene compounds is crucial for exploring their full potential in various applications, from pharmaceuticals to materials science. Future research will likely focus on innovative synthetic strategies that offer greater efficiency, versatility, and access to novel chemical space.

Key Research Thrusts:

Combinatorial and High-Throughput Synthesis: The principles of combinatorial chemistry are well-suited for the rapid generation of large triazene libraries. bohrium.com Solid-phase synthesis represents a powerful approach, allowing for the streamlined purification and manipulation of intermediates. nih.gov Future methodologies may integrate automated synthesis platforms to accelerate the discovery of triazenes with desired properties. The development of high-throughput screening methods will be essential to efficiently evaluate these large libraries. ekb.eg

Novel Catalytic Systems: Recent advancements have highlighted the utility of catalysts in triazene synthesis. nih.gov Future work will likely explore a broader range of catalysts, including transition metals and organocatalysts, to facilitate the formation of the triazene linkage under milder and more environmentally friendly conditions. For instance, Cp*Ru-catalyzed cyclotrimerization of alkynyl triazenes has been shown to be a viable method for creating densely substituted aromatic triazenes. nih.gov

Multi-Component Reactions: One-pot, multi-component reactions offer a highly efficient route to complex molecules from simple starting materials. nih.gov Developing new multi-component strategies for triazene synthesis will be a significant area of focus, enabling the construction of intricate molecular architectures in a single synthetic operation.

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving potentially unstable intermediates like diazonium salts. ebrary.net Applying flow chemistry to triazene synthesis could lead to more efficient and reproducible production methods.

Table 1: Comparison of Synthetic Methodologies for Triazene Libraries

MethodologyAdvantagesDisadvantagesFuture Directions
Solid-Phase Synthesis Simplified purification, potential for automation. nih.govLimited by solid support compatibility, potentially lower yields.Development of novel resins and linkers.
Catalytic Synthesis Milder reaction conditions, improved selectivity. nih.govCatalyst cost and removal can be a concern.Exploration of earth-abundant metal catalysts and organocatalysts.
Multi-Component Reactions High atom economy, operational simplicity. nih.govOptimization can be complex.Discovery of new multi-component reaction pathways.
Flow Chemistry Enhanced safety and control, scalability. ebrary.netInitial setup costs can be high.Integration with real-time monitoring techniques.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of triazene formation and subsequent reactions is a promising avenue for future research.

Key Spectroscopic Techniques:

Raman Spectroscopy: This technique has demonstrated feasibility for the on-line monitoring of aqueous phase reactions involving triazines. cetjournal.it The development of specific peaks in the Raman spectra can reveal clear patterns related to changes in the concentration of reactants and products over time. cetjournal.it Future applications could involve its use in process analytical technology (PAT) for the manufacturing of triazene-based compounds. researchgate.net

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another powerful tool for real-time reaction monitoring. It can provide valuable information about the formation and consumption of functional groups during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products as a reaction progresses, offering unparalleled insight into reaction mechanisms.

UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be a straightforward method for monitoring reaction kinetics. The progress of reactions involving triazines can be followed by this method, especially when dealing with faster derivatives. rsc.org

The data obtained from these real-time monitoring techniques will be invaluable for optimizing reaction conditions, improving yields, and ensuring the consistent quality of triazene products.

Multiscale Computational Modeling of Triazene Systems

Computational modeling provides a powerful lens through which to investigate the structure, properties, and reactivity of triazene systems at the molecular level. Multiscale modeling approaches, which bridge different levels of theory, will be instrumental in developing a comprehensive understanding of these compounds.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to study the geometric and electronic structures, thermodynamic properties, and reactivity of triazene derivatives. researchgate.netnih.gov These calculations can predict properties such as bond dissociation energies and heats of formation, providing insights into the stability and energetic properties of these molecules. pku.edu.cn DFT can also be used to simulate spectroscopic data, such as IR and NMR spectra, to aid in the characterization of new compounds. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of triazene systems, including their interactions with solvents and other molecules. ekb.egnih.govekb.eg This approach can provide insights into the conformational preferences and transport properties of triazenes, which is particularly relevant for understanding their behavior in biological systems or materials.

Quantum Mechanics/Molecular Mechanics (QM/MM): For large systems, such as a triazene interacting with a biological macromolecule, QM/MM methods can be used. In this approach, the chemically active region (e.g., the triazene) is treated with a high level of quantum mechanics, while the surrounding environment is described using more computationally efficient molecular mechanics.

By combining these computational methods, researchers can build predictive models that can guide the design of new triazene analogues with specific properties.

Rational Design of Triazene Analogues with Tunable Chemical Properties

The ability to rationally design triazene analogues with precisely controlled chemical properties is a key goal for future research. This involves establishing clear structure-property relationships and using this knowledge to synthesize new molecules with desired functionalities.

Strategies for Rational Design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the triazene core and subsequent evaluation of their impact on chemical and biological properties is a cornerstone of rational design. nih.gov For example, the introduction of different functional groups can significantly alter the electronic properties and reactivity of the triazene moiety. researchgate.net

Tuning Electronic Properties: The electronic nature of the substituents on the aromatic ring of aryl triazenes can have a profound effect on the stability and reactivity of the N-N-N linkage. researchgate.net By strategically incorporating electron-donating or electron-withdrawing groups, it is possible to fine-tune the electronic properties of the molecule for specific applications. researchgate.net

Bioisosteric Replacement: In the context of medicinal chemistry, the principle of bioisosteric replacement can be used to design triazene analogues with improved pharmacological profiles. This involves replacing certain functional groups with others that have similar steric and electronic properties but may lead to enhanced activity or reduced toxicity.

Computational and Machine Learning-Assisted Design: As computational models become more sophisticated, they will play an increasingly important role in the rational design process. nih.gov Machine learning algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized triazene analogues, thereby accelerating the discovery of compounds with optimal characteristics. nih.gov

Through a synergistic combination of advanced synthetic methods, real-time analytical techniques, and sophisticated computational modeling, future research in the field of triazene chemistry will undoubtedly lead to the development of novel molecules with a wide range of practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-1-(3-nitrophenyl)triazene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of triazene derivatives typically involves diazotization and coupling steps. For example, 3-nitroaniline can be diazotized using NaNO₂ and HCl at 0–5°C, followed by coupling with a secondary amine (e.g., dimethylamine) under controlled pH (). Reaction optimization should focus on:

  • Temperature control : Diazotization requires sub-5°C conditions to prevent decomposition of the diazonium intermediate.
  • Stoichiometry : Excess nitrous acid must be avoided to prevent side reactions (e.g., formation of nitroso compounds).
  • Purification : Recrystallization from chloroform/hexane mixtures (as in ) or column chromatography (if polar byproducts are present) improves purity.
  • Yield monitoring : Use TLC (e.g., hexane/EtOAc 2:1, Rf ~0.34) to track reaction progress .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the dimethyl group (singlet at δ ~3.80 ppm for CH₃) and aromatic protons (δ 7.2–8.2 ppm for nitrophenyl substituents). The NH proton (if present) appears as a broad singlet at δ ~10.5 ppm .
  • X-ray crystallography : Triazenes often adopt a planar trans-configuration with distinct N–N (1.32–1.34 Å) and N=N (1.25–1.29 Å) bond lengths. Hydrogen bonding (e.g., C–H⋯N/O) stabilizes the crystal lattice, forming dimers or chains (). Use Rietveld refinement to resolve bond torsion angles (e.g., C–N–N–N ~179°) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in coordination chemistry or biological systems?

  • Methodological Answer :

  • Coordination modes : The triazene group (RN=N–NR) can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu, Ni). Study coordination via IR (shift in N=N stretching ~1450 cm⁻¹) and cyclic voltammetry to assess redox activity .
  • Biological activity : Structural analogs (e.g., 3,3-dimethyl-1-phenyltriazene) exhibit teratogenic effects in mice by interfering with folate metabolism (). For toxicity studies, administer the compound to pregnant rodent models at gestation day 7–14, followed by histological analysis of fetal tissues (e.g., middle ear, neural crest derivatives) .

Q. How do crystallographic packing interactions influence the stability and solubility of this compound?

  • Methodological Answer :

  • Hydrogen bonding networks : Analyze crystal structures for C–H⋯N/O interactions (e.g., R₂²(8) motifs in ), which reduce solubility in nonpolar solvents.
  • Solubility testing : Compare dissolution in chlorinated solvents (CHCl₃) vs. alcohols (MeOH). Planar molecular geometry and strong intermolecular forces often necessitate polar aprotic solvents for recrystallization .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches or literature reports?

  • Methodological Answer :

  • Batch comparison : Replicate synthesis under identical conditions (temperature, stoichiometry) and analyze via HPLC-MS to detect impurities (e.g., unreacted nitroaniline).
  • Dynamic NMR : Probe for tautomerism or rotational barriers in the triazene group, which may cause signal splitting .
  • Literature benchmarking : Cross-reference ¹³C NMR shifts (e.g., nitrophenyl carbons at δ 120–130 ppm) with structurally similar compounds () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.